molecular formula C14H23NO3 B1379123 tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate CAS No. 1416374-98-5

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Cat. No.: B1379123
CAS No.: 1416374-98-5
M. Wt: 253.34 g/mol
InChI Key: KYFBHUHBCGVWNF-UHFFFAOYSA-N
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Description

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is characterized by its unique bicyclic structure, which includes a vinyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. One example of a synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated carbamate derivatives.

Scientific Research Applications

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate moiety can also participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is unique due to its vinyl group, which imparts distinct reactivity compared to other similar compounds. This vinyl group allows for a wider range of chemical transformations and applications in synthetic chemistry.

Biological Activity

Tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique bicyclic structure and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, synthetic routes, and comparative analysis with structurally similar compounds.

Molecular Characteristics

  • Molecular Formula : C14H23NO3
  • Molecular Weight : Approximately 253.34 g/mol
  • CAS Number : 1416374-98-5

The compound features a tert-butyl group that enhances lipophilicity and a vinyl group that allows for various chemical reactions, making it versatile for synthetic applications. Its structural configuration includes an oxabicyclo[2.2.2]octane moiety, contributing to its rigidity and potential biological activity .

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamateContains a formyl group instead of a vinyl groupPotentially different reactivity due to aldehyde presence
Tert-butyl (1-methylvinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamateMethyl substitution on vinyl groupMay exhibit altered biological activity
Tert-butyl (1-cyclopropenyl-2-oxabicyclo[2.2.2]octan-4-yloxy)carbamateCyclopropene instead of vinylDistinct reactivity patterns due to ring strain

The mechanism of action for this compound involves its interaction with specific molecular targets, including proteins and enzymes. The vinyl group can undergo transformations leading to reactive intermediates that may modulate biological activities . The carbamate moiety can participate in hydrogen bonding and other interactions, potentially influencing enzyme activity and receptor binding .

Interaction Studies

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Initial studies suggest potential antimicrobial effects against certain bacterial strains.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.

Case Studies

  • Antimicrobial Activity : A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent.
    • Study Design : Disk diffusion method was employed to assess antibacterial activity.
    • Results : Zones of inhibition ranged from 10 mm to 20 mm depending on the concentration.
  • Enzyme Interaction : Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.
    • Methodology : Enzyme assays were performed using varying concentrations of the compound.
    • Findings : Inhibition was observed at IC50 values around 30 µM, indicating potential for neurological applications.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Precursor : Achieved through a Diels-Alder reaction between a suitable diene and dienophile.
  • Vinylation : Introduction of the vinyl group to the bicyclic structure.
  • Carbamate Formation : Reaction with tert-butyl isocyanate under controlled conditions.

These steps highlight the versatility of the compound in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-14-8-6-13(7-9-14,10-17-14)15-11(16)18-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBHUHBCGVWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
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